cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate
Overview
Description
Cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate is a useful research compound. Its molecular formula is C10H19NO3 and its molecular weight is 201.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Continuous Photo Flow Synthesis
Continuous photo flow chemistry has been explored for the synthesis of cis-cyclobutane-1,3-Dicarboxylic acid derivatives, demonstrating its utility for scale-up synthesis. This method allows for the efficient production of biologically active compounds and materials science applications featuring cyclobutane rings labeled with deuterium atoms. The optimized reaction conditions and photo flow system modifications have facilitated the production of high-quality deuterium-labeled compounds, highlighting the significance of this approach in the synthesis of drug candidate compounds for pharmacokinetic studies (Yamashita, Nishikawa, & Kawamoto, 2019).
Synthesis and Stereochemistry
The stereochemistry of cyclobutene derivatives has been a focal point of research, with studies on the reactions of cis- and trans-cyclobutene with oxygen and various reactants providing insights into the synthesis of siloxanes and silacyclohexa-dienes. This research underscores the versatility of cyclobutene compounds in synthesizing structurally diverse molecules, contributing to the field of organometallic chemistry (Ishikawa et al., 2001).
Enantiopure Compounds
The crystal structure and synthesis of enantiopure N-protected β-hydroxyvaline exemplify the importance of stereochemistry in drug development. The cis conformer's structure, revealed through crystallography, showcases the potential of enantiopure compounds in designing more effective pharmaceuticals by exploiting specific molecular interactions (Oku, Naito, Yamada, & Katakai, 2004).
Syntheses of Substituted Compounds
The synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates through reactions with L-selectride highlights the methodological advancements in obtaining cis isomers with quantitative yield. This research contributes to the development of synthetic methodologies that enhance the efficiency and selectivity of chemical syntheses, crucial for pharmaceutical and material science applications (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).
Platinum(IV) Complexes
The study on platinum(IV) carbamate complexes provides a foundation for developing new chemotherapeutic agents. The synthesis and characterization of these complexes, along with their cytotoxicity against human lung cancer cells, demonstrate the potential of platinum(IV) compounds in cancer treatment. This research also highlights the importance of exploring the electrochemical properties of drug candidates to understand their mechanism of action and improve their efficacy (Wilson & Lippard, 2011).
Properties
IUPAC Name |
tert-butyl N-(3-hydroxy-3-methylcyclobutyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-9(2,3)14-8(12)11-7-5-10(4,13)6-7/h7,13H,5-6H2,1-4H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBARZYXJRKEAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)NC(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101140484 | |
Record name | Carbamic acid, N-(cis-3-hydroxy-3-methylcyclobutyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101140484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1363381-12-7 | |
Record name | Carbamic acid, N-(cis-3-hydroxy-3-methylcyclobutyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101140484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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